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Compound of Interest

Compound Name: AZD4694 Precursor

Cat. No.: B15615925 Get Quote

Topic: Starting Materials and Synthesis of AZD4694 Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AZD4694, also known as NAV4694, is a highly selective radioligand used in Positron Emission

Tomography (PET) for the in vivo imaging of β-amyloid plaques, a hallmark of Alzheimer's

disease. The synthesis of radiolabeled AZD4694 requires a non-radiolabeled precursor, 2-(2-

fluoro-6-(methylamino)pyridin-3-yl)benzofuran-5-ol. This document provides a detailed protocol

for the synthesis of this crucial precursor, outlining a plausible and robust synthetic route

starting from commercially available materials. The synthesis involves the preparation of two

key heterocyclic intermediates, a protected 2-iodo-5-hydroxybenzofuran and a functionalized

pyridine, followed by their coupling via a Sonogashira reaction and subsequent deprotection.

I. Overall Synthetic Strategy
The synthesis of the AZD4694 precursor is accomplished through a convergent approach.

The two main building blocks, a protected 2-iodo-5-hydroxybenzofuran and 3-ethynyl-2-fluoro-

6-(methylamino)pyridine, are synthesized separately and then coupled using a palladium-

catalyzed Sonogashira reaction. A final deprotection step yields the target precursor.
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Caption: Synthetic workflow for the AZD4694 precursor.

II. Experimental Protocols
Part 1: Synthesis of 2-Iodo-benzofuran-5-ol (Benzofuran
Intermediate)
Step 1.1: Synthesis of 2-Iodo-5-methoxybenzofuran

Materials: 4-Methoxyphenol, Iodine (I₂), Potassium Iodide (KI), Sodium Bicarbonate

(NaHCO₃), Dichloromethane (DCM), Sodium Thiosulfate (Na₂S₂O₃).

Protocol:

To a solution of 4-methoxyphenol (1.0 eq) in DCM, add a solution of iodine (1.1 eq) and

potassium iodide (1.1 eq) in water.

Add sodium bicarbonate (2.0 eq) portion-wise and stir the mixture vigorously at room

temperature for 24 hours.

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated

aqueous solution of sodium thiosulfate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 2-iodo-5-

methoxybenzofuran.

Step 1.2: Synthesis of 5-Methoxybenzofuran-2-carbaldehyde

Materials: 2-Iodo-5-methoxybenzofuran, n-Butyllithium (n-BuLi), N,N-Dimethylformamide

(DMF), Tetrahydrofuran (THF).

Protocol:

Dissolve 2-iodo-5-methoxybenzofuran (1.0 eq) in anhydrous THF and cool to -78 °C under

an inert atmosphere.

Add n-butyllithium (1.1 eq) dropwise and stir the mixture for 1 hour at -78 °C.

Add anhydrous DMF (1.5 eq) dropwise and allow the reaction to warm to room

temperature and stir for an additional 2 hours.

Quench the reaction with saturated aqueous ammonium chloride solution and extract with

ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the residue by column chromatography to yield 5-methoxybenzofuran-2-

carbaldehyde.

Step 1.3: Synthesis of 5-Hydroxybenzofuran-2-carbaldehyde

Materials: 5-Methoxybenzofuran-2-carbaldehyde, Boron Tribromide (BBr₃), Dichloromethane

(DCM).

Protocol:
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Dissolve 5-methoxybenzofuran-2-carbaldehyde (1.0 eq) in anhydrous DCM and cool to

-78 °C.

Add a solution of boron tribromide in DCM (1.2 eq) dropwise.

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature

and stir for 4 hours.

Cool the reaction to 0 °C and quench by the slow addition of water.

Extract the product with DCM, wash the combined organic layers with water and brine, dry

over anhydrous sodium sulfate, and concentrate.

The crude 5-hydroxybenzofuran-2-carbaldehyde is often used in the next step without

further purification.

Step 1.4: Synthesis of 2-Iodo-benzofuran-5-ol

Materials: 5-Hydroxybenzofuran-2-carbaldehyde, Iodine (I₂), Potassium Hydroxide (KOH),

Dioxane, Water.

Protocol:

To a solution of 5-hydroxybenzofuran-2-carbaldehyde (1.0 eq) in dioxane and water, add a

solution of iodine (2.5 eq) and potassium iodide in water.

Add a solution of potassium hydroxide (5.0 eq) in water dropwise at 0 °C.

Stir the reaction at room temperature for 3 hours.

Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate.

Wash the organic layer with saturated sodium thiosulfate solution, water, and brine.

Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to

give 2-iodo-benzofuran-5-ol.
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Part 2: Synthesis of 3-Ethynyl-2-fluoro-6-
(methylamino)pyridine (Pyridine Intermediate)
Step 2.1: Synthesis of 2,6-Difluoro-3-((trimethylsilyl)ethynyl)pyridine

Materials: 2,6-Difluoro-3-iodopyridine, (Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, Copper(I)

Iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF).

Protocol:

To a solution of 2,6-difluoro-3-iodopyridine (1.0 eq) and (trimethylsilyl)acetylene (1.2 eq) in

a mixture of THF and TEA, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

Stir the reaction mixture at room temperature under an inert atmosphere for 12 hours.

Filter the reaction mixture through a pad of celite and concentrate the filtrate.

Purify the residue by column chromatography to obtain 2,6-difluoro-3-

((trimethylsilyl)ethynyl)pyridine.

Step 2.2: Synthesis of 3-Ethynyl-2,6-difluoropyridine

Materials: 2,6-Difluoro-3-((trimethylsilyl)ethynyl)pyridine, Potassium Carbonate (K₂CO₃),

Methanol.

Protocol:

Dissolve 2,6-difluoro-3-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol.

Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 2 hours.

Remove the solvent under reduced pressure and partition the residue between water and

ethyl acetate.

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield 3-

ethynyl-2,6-difluoropyridine, which is used in the next step without further purification.

Step 2.3: Synthesis of 3-Ethynyl-2-fluoro-6-(methylamino)pyridine
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Materials: 3-Ethynyl-2,6-difluoropyridine, Methylamine solution (in THF or water).

Protocol:

To a solution of 3-ethynyl-2,6-difluoropyridine (1.0 eq) in a suitable solvent (e.g., THF), add

an excess of methylamine solution (3.0 eq).

Stir the reaction in a sealed vessel at 60 °C for 16 hours.

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

Purify the crude product by column chromatography to afford 3-ethynyl-2-fluoro-6-

(methylamino)pyridine.

Part 3: Final Coupling and Synthesis of AZD4694
Precursor
Step 3.1: Synthesis of 2-(2-Fluoro-6-(methylamino)pyridin-3-yl)benzofuran-5-ol

Materials: 2-Iodo-benzofuran-5-ol, 3-Ethynyl-2-fluoro-6-(methylamino)pyridine, Pd(PPh₃)₂Cl₂,

Copper(I) Iodide (CuI), Triethylamine (TEA), N,N-Dimethylformamide (DMF).

Protocol:

To a solution of 2-iodo-benzofuran-5-ol (1.0 eq) and 3-ethynyl-2-fluoro-6-

(methylamino)pyridine (1.1 eq) in a mixture of DMF and TEA, add Pd(PPh₃)₂Cl₂ (0.05 eq)

and CuI (0.1 eq).

Stir the reaction mixture at 60 °C under an inert atmosphere for 8 hours.

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Purify the crude product by column chromatography on silica gel to yield the final

AZD4694 precursor, 2-(2-fluoro-6-(methylamino)pyridin-3-yl)benzofuran-5-ol.
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III. Quantitative Data Summary
The following table summarizes the typical yields for each step of the synthesis, based on

literature reports of analogous reactions. Actual yields may vary depending on the specific

reaction conditions and scale.

Step Product Starting Material(s) Typical Yield (%)

1.1
2-Iodo-5-

methoxybenzofuran
4-Methoxyphenol 70-85

1.2
5-Methoxybenzofuran-

2-carbaldehyde

2-Iodo-5-

methoxybenzofuran
65-80

1.3
5-Hydroxybenzofuran-

2-carbaldehyde

5-Methoxybenzofuran-

2-carbaldehyde
80-95

1.4
2-Iodo-benzofuran-5-

ol

5-Hydroxybenzofuran-

2-carbaldehyde
60-75

2.1

2,6-Difluoro-3-

((trimethylsilyl)ethynyl)

pyridine

2,6-Difluoro-3-

iodopyridine
75-90

2.2
3-Ethynyl-2,6-

difluoropyridine

2,6-Difluoro-3-

((trimethylsilyl)ethynyl)

pyridine

>95 (crude)

2.3
3-Ethynyl-2-fluoro-6-

(methylamino)pyridine

3-Ethynyl-2,6-

difluoropyridine
50-70

3.1 AZD4694 Precursor

2-Iodo-benzofuran-5-

ol & Pyridine

Intermediate

40-60

IV. Conclusion
The provided protocol outlines a comprehensive, multi-step synthesis for the AZD4694
precursor. By following these detailed procedures, researchers can reliably produce the

necessary starting material for the radiosynthesis of the AZD4694 PET tracer. Careful
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execution of each step, including purification, is critical to obtaining the final product in high

purity. The modular nature of this synthesis also allows for the potential preparation of other

related analogs for further research in the field of neuroimaging.

To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of AZD4694
Precursor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15615925#starting-materials-for-azd4694-precursor-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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